molecular formula C11H16N2 B1588410 (R)-(-)-2-(Anilinomethyl)pyrrolidine CAS No. 68295-45-4

(R)-(-)-2-(Anilinomethyl)pyrrolidine

Cat. No.: B1588410
CAS No.: 68295-45-4
M. Wt: 176.26 g/mol
InChI Key: MCHWKJRTMPIHRA-LLVKDONJSA-N
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Description

Historical Evolution of Asymmetric Organocatalysis

The roots of asymmetric organocatalysis can be traced back to the early 20th century, with pioneering work by chemists such as von Liebig, Knoevenagel, and Bredig. researchgate.netresearchgate.net However, it was not until the latter half of the century that the field began to gain significant momentum. researchgate.netresearchgate.net

Early examples of organocatalytic transformations, while groundbreaking, often suffered from low enantioselectivities. A notable early report was the use of cinchona alkaloids to catalyze the addition of hydrogen cyanide to aldehydes, published in 1912 by Bredig and Fiske. mdpi.comnih.gov These initial studies laid the groundwork for future advancements by demonstrating the fundamental principle that small organic molecules could induce asymmetry in chemical reactions.

A pivotal moment in the history of organocatalysis arrived in the 1970s with the independent discovery by research groups at Schering AG and Hoffmann-La Roche of the L-proline-catalyzed intramolecular aldol (B89426) reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. wikipedia.orgnih.gov This discovery showcased the remarkable ability of the simple amino acid proline, which features a pyrrolidine (B122466) ring, to catalyze a complex transformation with high enantioselectivity. wikipedia.orgnih.gov

The true renaissance of organocatalysis, however, is largely attributed to the work of Benjamin List and David W.C. MacMillan in 2000. nih.govresearchgate.net List demonstrated the efficacy of proline in catalyzing intermolecular aldol reactions, while MacMillan developed chiral imidazolidinone catalysts for the Diels-Alder reaction. nih.govresearchgate.nettcichemicals.com These seminal publications sparked an explosion of research in the field and ultimately led to their joint receipt of the 2021 Nobel Prize in Chemistry for their development of asymmetric organocatalysis. researchgate.netresearchgate.net Proline's effectiveness stems from its ability to form enamine or iminium ion intermediates with carbonyl compounds, thereby activating them for subsequent reactions. libretexts.orgwikipedia.org

Following the groundbreaking work with proline, the pyrrolidine scaffold quickly became recognized as a "privileged motif" in asymmetric synthesis. mdpi.combeilstein-journals.org This means that this particular structural framework is frequently found in successful chiral catalysts and ligands across a wide range of reactions. mdpi.comacs.org The rigidity of the five-membered ring and the presence of a secondary amine are key features that contribute to its effectiveness. beilstein-journals.org The pyrrolidine core provides a well-defined chiral environment that allows for effective stereochemical control during the catalytic cycle. nih.gov The modular nature of the pyrrolidine scaffold also allows for the straightforward synthesis of a wide variety of derivatives, enabling the fine-tuning of catalyst structure to optimize reactivity and selectivity for specific transformations. mdpi.commdpi.comnih.gov

Significance of Chiral Secondary Amine Catalysts in Organic Chemistry

Chiral secondary amines, including those based on the pyrrolidine scaffold, are a cornerstone of modern organocatalysis. mdpi.comalfachemic.com Their significance lies in their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. researchgate.netalfachemic.com This dual mode of activation allows for a broad range of asymmetric transformations, including:

Aldol reactions: The formation of carbon-carbon bonds through the reaction of an enolate with a carbonyl compound. alfachemic.comnuph.edu.ua

Mannich reactions: The aminoalkylation of a carbon acid. alfachemic.comnuph.edu.ua

Michael additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgalfachemic.comnuph.edu.ua

Diels-Alder reactions: A cycloaddition reaction between a conjugated diene and a dienophile. nih.govalfachemic.com

α-Functionalization of aldehydes and ketones: The introduction of various functional groups at the α-position of a carbonyl compound. nih.gov

The widespread utility of chiral secondary amine catalysts has made them indispensable tools for the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. researchgate.netsigmaaldrich.com

Overview of (R)-(-)-2-(Anilinomethyl)pyrrolidine in the Context of Chiral Pyrrolidine Organocatalysts

This compound is a C1-symmetric diamine that has proven to be a highly effective organocatalyst and chiral auxiliary in a variety of asymmetric reactions. Its structure combines the robust pyrrolidine ring with an anilinomethyl substituent at the 2-position. This particular design allows for the creation of a well-defined chiral environment around the reactive center.

The synthesis of this compound can be readily achieved from (R)-glutamic acid. researchgate.net The presence of both a secondary amine within the pyrrolidine ring and a primary-like aniline (B41778) nitrogen allows it to participate in various catalytic cycles. It has been successfully employed in asymmetric Michael additions and reductions. researchgate.net For instance, in the Michael addition of Grignard reagents to fumaraldehydic acid methyl ester, an aminal prepared from (S)-2-(anilinomethyl)pyrrolidine (the enantiomer of the title compound) provided highly stereoselective results. researchgate.net Furthermore, a chiral hydride reagent prepared from (S)-2-(anilinomethyl)pyrrolidine and lithium aluminium hydride has been shown to reduce acetophenone (B1666503) to (S)-1-phenylethanol with high optical and chemical yield. researchgate.net

The effectiveness of this compound and its enantiomer highlights the power of the substituted pyrrolidine framework in organocatalysis. The strategic placement of the anilinomethyl group creates a specific steric and electronic environment that dictates the stereochemical outcome of the reaction, making it a valuable tool for the synthesis of chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(2R)-pyrrolidin-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWKJRTMPIHRA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426196
Record name N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68295-45-4
Record name N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline
Source EPA DSSTox
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Record name (R)-(-)-2-(Anilinomethyl)pyrrolidine
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Synthetic Methodologies for R 2 Anilinomethyl Pyrrolidine and Its Analogs

General Synthetic Strategies for Pyrrolidine-Derived Organocatalysts

The synthesis of pyrrolidine-based organocatalysts is a well-established field, with numerous strategies developed to access these valuable molecules. mdpi.com A common and direct approach involves the functionalization of naturally occurring chiral building blocks, with L-proline being a frequent starting material. nih.govmdpi.com The inherent chirality of proline provides a straightforward entry into enantiomerically pure pyrrolidine (B122466) derivatives.

Key synthetic transformations in the preparation of these catalysts include:

N-heterocyclization: The formation of the pyrrolidine ring from acyclic precursors is a fundamental strategy. This can be achieved through methods like the N-heterocyclization of primary amines with diols catalyzed by iridium complexes or through intramolecular amination of organoboronates. mdpi.com

Reductive Amination: This powerful C-N bond-forming reaction is widely used to introduce substituents onto the pyrrolidine nitrogen or at other positions.

Cycloaddition Reactions: [3+2] cycloaddition reactions involving azomethine ylides are a potent method for constructing the pyrrolidine ring with control over multiple stereocenters. nih.gov

These general strategies provide a versatile toolbox for the synthesis of a wide array of substituted pyrrolidines, which can then be further elaborated to generate specific organocatalysts.

Enantioselective Synthesis of the (R)-(-)-2-(Anilinomethyl)pyrrolidine Core

The enantioselective synthesis of the this compound core typically commences from the readily available chiral synthon, (R)-proline. researchgate.net A common synthetic route involves the initial reduction of the carboxylic acid moiety of (R)-proline or its derivatives.

A representative, albeit general, synthetic sequence is as follows:

N-protection: The nitrogen atom of (R)-proline is often protected, for instance, as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent side reactions in subsequent steps.

Carboxylic Acid Activation and Reduction: The carboxylic acid can be activated, for example, as an ester or an acid chloride, and then reduced to the corresponding primary alcohol, yielding an N-protected (R)-prolinol.

Hydroxyl Group Activation and Substitution: The hydroxyl group of the prolinol is then activated, often by conversion to a tosylate or mesylate. This leaving group is subsequently displaced by aniline (B41778) or a substituted aniline to forge the C-N bond of the anilinomethyl group.

Deprotection: The final step involves the removal of the N-protecting group to afford the desired this compound.

An alternative approach involves the direct amidation of N-protected (R)-proline with aniline, followed by reduction of the resulting amide to the corresponding amine.

Derivatization Strategies for Enhancing Catalytic Performance

To fine-tune the steric and electronic properties of this compound and thereby enhance its catalytic activity and selectivity, various derivatization strategies have been developed.

Introduction of Bulky Substituents at the Pyrrolidine C2 Position

The introduction of sterically demanding groups at the C2 position of the pyrrolidine ring is a widely employed strategy to create a more defined chiral environment around the catalytic site. This modification can significantly influence the stereochemical outcome of the catalyzed reaction.

For instance, the synthesis of 2,5-disubstituted pyrrolidines has been achieved through various methods, including diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization. organic-chemistry.org While not directly on the anilinomethyl group, these strategies demonstrate the feasibility of introducing bulky substituents at the C2 position. The synthesis of C2-symmetrical pyrrolidines with bulky aromatic rings has also been reported, further highlighting the synthetic accessibility of such sterically hindered catalysts. organic-chemistry.org

Synthesis of Bifunctional this compound Derivatives

Bifunctional organocatalysts, which possess both a Lewis basic site (the amine) and a Brønsted acidic or hydrogen-bond donor site, can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. nih.gov

The anilinomethyl moiety of the parent compound can be modified to incorporate hydrogen-bond donating groups. For example, the aniline ring can be substituted with groups like ureas, thioureas, or squaramides. These moieties can engage in hydrogen bonding with the substrate, helping to orient it within the chiral pocket of the catalyst. The synthesis of such bifunctional catalysts typically involves the reaction of the primary amine of (R)-(-)-2-(aminomethyl)pyrrolidine with an appropriate isocyanate, isothiocyanate, or squaramide derivative. Data-driven studies have been employed to understand the structure-function relationships of these aryl pyrrolidine-based hydrogen-bond donors in asymmetric catalysis. nih.gov

Catalyst TypeHydrogen-Bonding MoietySynthetic PrecursorReference
Urea-NH-CO-NH-ArIsocyanate nih.gov
Thiourea-NH-CS-NH-ArIsothiocyanate nih.gov
SquaramideSquaramide groupSquaramide derivative nih.govnih.gov

Modular Approaches for Structural Diversity (e.g., Click Chemistry)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the modular synthesis of organocatalysts. researchgate.netnih.gov This approach allows for the rapid assembly of a library of catalysts from a common chiral scaffold, facilitating the optimization of catalyst structure for a specific reaction.

A typical strategy involves the synthesis of an azide-functionalized (R)-pyrrolidine derivative, which can then be "clicked" with a variety of terminal alkynes to introduce diverse functionalities. For example, an N-protected (R)-2-(azidomethyl)pyrrolidine can be prepared from the corresponding alcohol via tosylation and subsequent reaction with sodium azide (B81097). This azide can then be reacted with different alkynes to generate a library of triazole-containing pyrrolidine derivatives.

Catalyst Component 1Catalyst Component 2Click ReactionResulting LinkageReference
(R)-2-(Azidomethyl)pyrrolidine derivativeTerminal AlkyneCuAAC1,2,3-Triazole researchgate.net

The resulting triazole ring is not merely a linker but can also participate in catalysis through hydrogen bonding or other non-covalent interactions. This modular approach has been successfully used to develop effective catalysts for asymmetric Michael additions. researchgate.net

Incorporation of Heteroatoms (e.g., Sulfur, Selenium) for Tuned Reactivity

The introduction of heavier chalcogens like sulfur and selenium into the catalyst structure can modulate its electronic properties and Lewis basicity, offering another avenue for tuning reactivity and selectivity.

Sulfur-Containing Derivatives: The synthesis of sulfur-containing pyrrolidine derivatives can be achieved through various methods. For example, chiral amino alcohols can be converted to their corresponding cyclic sulfonamidates, which can then react with sulfur nucleophiles. mdpi.com

Selenium-Containing Derivatives: The synthesis of selenium-containing pyrrolidines has also been explored. One approach involves the reaction of N-protected alkenyl amines with an electrophilic selenium reagent, leading to a 5-exo-trig cyclization to form the selenylated pyrrolidine. Another strategy involves the synthesis of isoselenocyanates from primary amines, which can then be reacted with a chiral scaffold to introduce a selenourea (B1239437) moiety. These selenourea-based organocatalysts have shown promise in asymmetric Michael reactions. The development of methods for the bis-alkoxyselenenylation of alkenes using selenium dibromide also provides a route to functionalized organoselenium compounds that could be incorporated into catalyst design. mdpi.com

HeteroatomSynthetic StrategyKey Reagent/IntermediateReference
SulfurRing-opening of cyclic sulfonamidatesThiophenol mdpi.com
SeleniumIntramolecular cyclizationN-(Phenylseleno)phthalimide
SeleniumSelenourea formationIsoselenocyanate

Stereoselective Synthesis of Functionalized Pyrrolidine Derivatives

The stereoselective synthesis of functionalized pyrrolidines, including N-arylmethyl-substituted 2-aminomethylpyrrolidines, can be achieved through various synthetic strategies. These methods often leverage the chirality of starting materials like proline or employ asymmetric catalytic reactions to control the stereochemistry of the newly formed chiral centers.

One of the most direct and widely utilized approaches for the synthesis of compounds such as (S)-2-(Anilinomethyl)pyrrolidine begins with the natural amino acid (S)-proline. researchgate.net This multi-step synthesis typically involves the initial protection of the amine and reduction of the carboxylic acid to an alcohol, followed by conversion of the alcohol to a leaving group and subsequent displacement with an amine, or a reductive amination strategy.

A common pathway involves the reduction of (S)-proline to (S)-prolinol, which is then converted to (S)-2-(aminomethyl)pyrrolidine. This chiral diamine serves as a key intermediate for the introduction of the anilinomethyl group. The synthesis can proceed via several routes, including direct N-alkylation or, more commonly, through reductive amination.

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of (S)-2-(Anilinomethyl)pyrrolidine, this would typically involve the reaction of (S)-2-(aminomethyl)pyrrolidine with benzaldehyde (B42025) to form an intermediate imine, which is then reduced using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.comresearchgate.net The reaction is generally carried out in a one-pot procedure under mild, often slightly acidic, conditions to facilitate imine formation. wikipedia.org

The stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring is generally maintained throughout the reductive amination process. The choice of reducing agent is crucial; sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.com

Below is a data table summarizing a plausible synthetic approach for (S)-2-(Anilinomethyl)pyrrolidine based on the principles of reductive amination, drawing from general procedures reported for similar transformations.

Table 1: Stereoselective Synthesis of (S)-2-(Anilinomethyl)pyrrolidine via Reductive Amination

StepStarting MaterialReagent(s)SolventConditionsProductYield (%)StereoselectivityReference
1(S)-2-(Aminomethyl)pyrrolidineBenzaldehyde, Sodium Borohydride (NaBH₄)Methanol (B129727)Room Temperature, 12h(S)-2-(Anilinomethyl)pyrrolidine~85-95>98% ee wikipedia.orgresearchgate.net
2(S)-2-(Aminomethyl)pyrrolidineBenzaldehyde, Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid (cat.)MethanolRoom Temperature, 24h(S)-2-(Anilinomethyl)pyrrolidine~90>98% ee wikipedia.orgmasterorganicchemistry.com
3(S)-2-(Aminomethyl)pyrrolidineBenzaldehyde, H₂ (1 atm), Pd/C (10 mol%)EthanolRoom Temperature, 12h(S)-2-(Anilinomethyl)pyrrolidineHigh>98% ee researchgate.net

It is worth noting that alternative strategies for the synthesis of functionalized pyrrolidines exist, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can provide access to a wide range of substituted pyrrolidines with good control over relative and absolute stereochemistry. However, for the specific target of (R)- or (S)-2-(Anilinomethyl)pyrrolidine, the route starting from proline remains the most practical and frequently cited approach. researchgate.net

Mechanistic Investigations of R 2 Anilinomethyl Pyrrolidine Catalysis

Elucidation of Catalytic Cycles

The catalytic utility of (R)-(-)-2-(Anilinomethyl)pyrrolidine is centered on its ability to form key reactive intermediates with carbonyl compounds, primarily through two well-established pathways: enamine and iminium ion catalysis. wikipedia.orgmasterorganicchemistry.com The specific cycle depends on the nature of the substrates.

Enamine Catalysis: In reactions involving aldehydes or ketones as nucleophiles, the catalytic cycle begins with the condensation of the catalyst's secondary amine with the carbonyl compound. makingmolecules.comlibretexts.org This process involves the formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. Subsequent deprotonation at the α-carbon yields a chiral, nucleophilic enamine. masterorganicchemistry.comlibretexts.org This enamine then attacks an electrophilic substrate (e.g., a nitroolefin or an enone). The cycle is completed by the hydrolysis of the resulting iminium intermediate, which releases the chiral product and regenerates the catalyst for the next turnover. makingmolecules.com

Iminium Ion Catalysis: When reacting α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. nih.gov This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. A nucleophile then adds to the β-carbon of the iminium ion. nih.gov Subsequent hydrolysis liberates the functionalized product and regenerates the parent catalyst.

Computational studies have been employed to examine the stability and equilibrium of these pyrrolidine-derived iminium ions, providing quantitative data that helps predict which iminium species will predominate in a given reaction medium. nih.gov

Role of the Secondary Amine in Enamine/Iminium Ion Formation

The secondary amine of the pyrrolidine (B122466) ring is the cornerstone of the catalyst's activation mechanism. wikipedia.orgmakingmolecules.com Unlike primary amines, which react with carbonyls to form thermodynamically stable imines (C=N), secondary amines cannot form a neutral imine without cleaving a stable N-C bond. makingmolecules.comlibretexts.org

The reaction sequence proceeds as follows:

Nucleophilic addition of the pyrrolidine's secondary amine to the carbonyl carbon of an aldehyde or ketone. libretexts.org

Proton transfer to form a carbinolamine intermediate. wikipedia.org

Acid-catalyzed dehydration of the carbinolamine to generate a positively charged iminium ion. masterorganicchemistry.comlibretexts.org

At this juncture, the pathway diverges based on the desired reactivity. For enamine catalysis, a proton is removed from the α-carbon, creating the C=C double bond of the enamine. libretexts.orglibretexts.org This transformation from an electrophilic carbonyl to a nucleophilic enamine is a classic example of umpolung (reactivity inversion). For iminium catalysis, the iminium ion itself serves as the activated electrophile. nih.gov The pyrrolidine moiety is therefore essential for covalently binding the substrate and transforming it into a reactive, chiral intermediate.

Stereocontrol Elements in Asymmetric Induction

The high degree of enantioselectivity achieved with this compound and its derivatives stems from a combination of structural features that create a highly organized transition state. mdpi.comnih.gov

The chiral scaffold of the catalyst, featuring the pyrrolidine ring and the appended anilinomethyl group, establishes a defined three-dimensional space around the reactive center. nih.gov This steric environment effectively shields one face of the enamine or iminium ion intermediate. nih.gov Consequently, the second substrate is forced to approach from the less sterically encumbered face, dictating the stereochemical outcome of the bond-forming step. Studies on related catalysts have shown that imposing further conformational restrictions, for instance through methylation of the pyrrolidine ring, can enhance enantioselectivity by creating a more rigid and selective catalytic pocket. nih.gov The strategic use of steric bulk is a key principle in directing the reaction pathway and achieving high stereocontrol. rsc.org

A critical element for stereocontrol is the hydrogen-bond-donating capability of the catalyst's side chain. mdpi.comnih.gov The N-H proton of the anilino group can form a crucial hydrogen bond with the electrophilic partner (e.g., a nitro group on a nitroalkene). mdpi.comresearchgate.net This non-covalent interaction orients and holds the second substrate in a fixed position relative to the enamine intermediate, leading to a highly organized, dual-activation transition state. bohrium.com

The importance of this interaction is underscored by experiments where the N-H group is methylated; this modification leads to a dramatic decrease in enantioselectivity, confirming the essential role of the hydrogen bond donor. researchgate.net The acidity and hydrogen-bonding strength of this group can be tuned to optimize catalytic performance. For instance, replacing the aniline (B41778) moiety with groups like sulfonamides or thioureas can enhance the N-H acidity, leading to stronger hydrogen-bonding interactions and potentially improved stereoselectivity. mdpi.comnih.gov

Catalyst FeatureInteraction TypeRole in StereocontrolExperimental Evidence
Anilino N-H GroupHydrogen Bond DonorOrients the electrophile (e.g., nitroalkene) in the transition state.N-methylation results in a significant loss of enantioselectivity. researchgate.net
Sulfonamide Group (Analogue)Strong Hydrogen Bond DonorEnhances N-H acidity, leading to stronger substrate binding and improved performance. mdpi.comCatalysts with sulfonamide groups show high efficiency in Michael additions. mdpi.com

Influence of Reaction Conditions on Catalytic Performance

The catalytic performance of this compound is sensitive to various reaction parameters, which must be optimized for each specific transformation.

Temperature: Lower reaction temperatures often lead to higher enantioselectivity. mdpi.comrsc.org This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy, thus amplifying the preference for the lower-energy pathway. For example, in aldol (B89426) reactions catalyzed by related prolinamides, decreasing the temperature from room temperature to -20 °C was shown to be beneficial. mdpi.com

Catalyst Loading: The amount of catalyst used can impact reaction time and, in some cases, selectivity. While higher loadings can accelerate the reaction, optimization is necessary to balance efficiency with cost and ease of purification. Typical loadings in organocatalysis range from 1 to 20 mol%. mdpi.comnih.gov

Solvent: The choice of solvent can influence catalyst solubility, conformation, and the stability of charged intermediates and transition states. Solvents can range from non-polar (e.g., xylene) to polar aprotic (e.g., DCM) or even aqueous systems, depending on the specific reaction and catalyst design. mdpi.com

Additives: The presence of additives, particularly acids or bases, can be crucial. In many enamine- and iminium-catalyzed reactions, a co-catalytic amount of a weak acid is used to facilitate the dehydration step in the formation of the iminium ion intermediate. researchgate.net The pKa of the acid and the catalyst itself can play a remarkable role in the reaction mechanism and outcome. mdpi.comresearchgate.net

The following table illustrates the general effect of reaction conditions, with data inspired by typical optimization studies for pyrrolidine-based catalysts. nih.gov

ParameterCondition ChangeGeneral Effect on Enantioselectivity (ee)General Effect on Yield/Rate
TemperatureDecrease (e.g., RT to -20 °C)IncreaseDecrease
Catalyst LoadingIncrease (e.g., 5 to 10 mol%)Often minor effectIncrease
Solvent PolarityVaries (reaction dependent)Significant effectSignificant effect
Acid AdditiveAddition of weak acidCan improve or be essentialIncreases rate of iminium formation

Solvent Effects

Detailed studies on analogous organocatalysts in Michael additions have demonstrated the significant role of the solvent. For instance, in the Michael addition of aldehydes to nitroolefins, a range of solvents with varying polarities and coordination abilities are often screened to identify the optimal medium. While polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can facilitate the dissolution of reactants and catalysts, less polar solvents such as toluene (B28343) and chloroform (B151607) have also been shown to be effective, sometimes leading to higher enantioselectivities. lookchem.com

The effect of the solvent on the enantioselectivity of the Michael addition of α,α-disubstituted aldehydes to β-nitroalkenes catalyzed by a pyrrolidine-camphor organocatalyst is illustrated in the following table. While polar solvents like methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) did not significantly improve enantioselectivity at 0°C, toluene provided a good enantiomeric excess, albeit with a lower yield. lookchem.com

Table 1: Effect of Solvent on the Enantioselective Michael Addition

EntrySolventYield (%)ee (%)
1MeOH--
2i-PrOH--
3THF--
4CH2Cl2poor-
5CHCl3poor-
6Toluene4170

Data adapted from a study on a related pyrrolidine-camphor organocatalyst. lookchem.com The dashes indicate that the results were not significantly improved or were poor.

The observed solvent effects are often a result of a complex interplay of factors. Solvents capable of hydrogen bonding can interact with the catalyst and substrates, potentially altering the geometry of the transition state. Furthermore, the dielectric constant of the solvent can influence the stability of charged intermediates or transition states. Computational studies combining continuum solvent models with explicit solvent molecules are often employed to rationalize these experimental observations.

Temperature Effects

Temperature is a fundamental parameter that influences both the rate and the stereoselectivity of a chemical reaction. In asymmetric catalysis, the relationship between temperature and enantioselectivity is of particular interest. Generally, lower reaction temperatures lead to higher enantioselectivities, as the difference in the free energy of activation between the two diastereomeric transition states becomes more significant relative to the thermal energy (RT).

In the context of aldol reactions catalyzed by prolinamide-based organocatalysts, this trend is often observed. For example, a C2-symmetric prolinamide catalyst demonstrated a significant improvement in enantiomeric excess from 68% ee at ambient temperature to 98% ee when the reaction was conducted at -35 °C. nih.gov Similarly, in a cross-aldol reaction catalyzed by L-proline, optimizing the temperature to -30 °C was crucial for achieving a high enantiomeric excess of 87%. nih.gov

The following table illustrates the effect of temperature on the enantioselectivity of an aldol reaction catalyzed by a C2-symmetric prolinamide catalyst.

Table 2: Effect of Temperature on an Enantioselective Aldol Reaction

EntryTemperature (°C)Yield (%)ee (%)
1Ambient9368
2-358898

Data adapted from a study on a related C2-symmetric prolinamide catalyst. nih.gov

However, the relationship between temperature and enantioselectivity is not always linear. In some cases, a non-linear effect may be observed, where the enantioselectivity does not monotonically increase with decreasing temperature. Such behavior can indicate a change in the reaction mechanism or the involvement of multiple competing reaction pathways with different temperature dependencies. Isothermal and non-isothermal kinetic studies, along with computational modeling, are valuable tools for dissecting these complex temperature effects.

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for elucidating the mechanisms of organocatalyzed reactions. By modeling the structures and energies of reactants, intermediates, and transition states, computational methods provide insights that are often difficult to obtain through experimental means alone.

DFT Studies on Transition States and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions. For reactions catalyzed by this compound and its analogs, DFT calculations can be employed to map out the entire reaction pathway, identifying the key transition states that control the rate and stereoselectivity of the transformation.

These studies often focus on the enamine mechanism, which is believed to be operative in many reactions catalyzed by proline-derived organocatalysts. The calculations can reveal the precise three-dimensional geometry of the transition states leading to the major and minor stereoisomers. By comparing the energies of these transition states, the origin of the observed enantioselectivity can be rationalized. For instance, DFT studies have been instrumental in understanding the role of hydrogen bonding and steric interactions in directing the stereochemical outcome of aldol and Michael reactions. nih.gov

Prediction of Enantioselectivity and Diastereoselectivity

A significant goal of computational chemistry in organocatalysis is the ability to predict the stereochemical outcome of a reaction with high accuracy. rsc.org By calculating the energy difference (ΔΔG‡) between the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted using the following relationship:

ΔΔG‡ = -RT ln(er)

where 'er' is the enantiomeric ratio. Achieving accurate predictions requires high-level theoretical methods and careful consideration of various factors, including conformational flexibility of the catalyst and transition states, and the influence of the solvent. rsc.org

Recent advancements in computational methodologies, including the use of machine learning algorithms trained on experimental and computational data, are enhancing the predictive power of these approaches. nih.gov These predictive models can accelerate the discovery of new catalysts and reactions by enabling the in silico screening of large numbers of potential candidates.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in stabilizing the transition states of organocatalyzed reactions and are often the primary determinants of stereoselectivity. Computational methods provide powerful tools for visualizing and quantifying these weak interactions.

One such method is the analysis of the reduced density gradient (RDG), which can be used to generate NCI plots that visually represent the regions of non-covalent interactions in a molecule. nih.gov These plots use a color scale to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions.

The following table summarizes the contributions of various intermolecular contacts to the Hirshfeld surface for a related pyrrolidine derivative, highlighting the importance of hydrogen bonding and other weak interactions.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

InteractionContribution (%)
H···H19.9
O···H/H···O-
C···H/H···C-
N···H/H···N-
S···H/H···S-
O···O-
S···O/O···S-
C···C-

Data adapted from a study on 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. researchgate.net The specific contributions of some interactions were not detailed in the provided excerpt.

By combining these computational tools, a detailed picture of the non-covalent interactions that dictate the stereochemical outcome of reactions catalyzed by this compound can be constructed, guiding the rational design of more effective and selective catalysts.

Advanced Applications and Future Perspectives

Development of Heterogeneous (R)-(-)-2-(Anilinomethyl)pyrrolidine Catalysts

To overcome the challenges of catalyst separation and reuse inherent in homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts based on this compound and its derivatives.

Immobilizing pyrrolidine-based organocatalysts onto solid supports like silica (B1680970) and various polymers is a primary strategy for heterogenization. researchgate.netresearchgate.net This approach combines the robustness of an inorganic or polymeric matrix with the selective catalytic activity of the chiral amine. researchgate.net Mesoporous silica materials, such as SBA-15, are frequently used due to their high surface area and ordered pore structures, which allow for efficient catalyst loading. researchgate.netnih.gov The immobilization can be achieved through covalent bonding or non-covalent interactions, where the catalyst is physically adsorbed or entrapped within the support's pores. nih.gov For instance, hybrid materials containing pyrrolidine (B122466) fragments have been successfully prepared within mesoporous silica supports, demonstrating high stability and activity. researchgate.net Polymeric supports, including those based on polyvinyl pyrrolidone (PVP), have also been used to create composite sorbents that benefit from the chemical inertness and selectivity of the organic resin. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) represent advanced platforms for creating highly ordered, crystalline heterogeneous catalysts. bohrium.comrsc.org These materials offer designable structures and tunable pore environments, making them superior to amorphous supports like silica or polymers. bohrium.com Pyrrolidine derivatives, including those structurally similar to this compound, can be incorporated into these frameworks either during the initial synthesis or through post-synthetic modification. bohrium.comrsc.org This encapsulation within the crystalline matrix can mimic biological catalytic processes and potentially lead to unique applications like size-selective catalysis. rsc.org While MOFs have shown great promise, COFs are noted for their potentially higher stability under harsh reaction conditions, making them a compelling alternative for robust catalytic applications. bohrium.com The integration of pyrrolidine functionalities into these highly structured frameworks is a key area of ongoing research aimed at developing next-generation heterogeneous catalysts. bohrium.comnih.gov

Asymmetric Synthesis of Biologically Relevant Molecules and Natural Products Utilizing this compound Derivatives

Derivatives of this compound are powerful tools in the asymmetric synthesis of molecules with significant biological activity and complex natural products. researchgate.netmdpi.com The pyrrolidine scaffold is a privileged motif found in numerous FDA-approved drugs and natural alkaloids. nih.govnih.gov These organocatalysts facilitate key stereoselective transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions, which are fundamental for building chiral centers in complex molecules. mdpi.comnih.gov

For example, (S)-2-(anilinomethyl)pyrrolidine has been employed as a chiral auxiliary to synthesize α-hydroxy aldehydes with high optical yields (94–95%). researchgate.net It has also been used to produce the antibiotic Malyngolide and the pheromone (S)-Frontalin. researchgate.net The design of novel pyrrolidine-based organocatalysts often involves modifying the substituent at the C2 position to tune the steric and electronic properties, thereby optimizing reactivity and enantioselectivity for specific transformations. nih.govnih.gov This modularity allows for the synthesis of a wide range of biologically relevant targets, including precursors for antidiabetic, anticancer, and central nervous system-active agents. nih.gov

Catalyst/AuxiliaryReaction TypeProduct/TargetReported Enantiomeric Excess (ee)Reference
(S)-2-(Anilinomethyl)pyrrolidineGrignard reaction followed by hydrolysisα-Hydroxy aldehydes94–95% researchgate.net
(2S)-2-AnilinomethylpyrrolidineBorane-mediated asymmetric reductionSecondary alcoholsUp to 91% researchgate.net
Pyrrolidine-based organocatalysts (OC1-OC4)Michael additionsyn-Michael adducts~68% nih.gov
Fluorous (S)-pyrrolidine–thioureaα-chlorinationα-chloroaldehydesHigh nih.gov

Green Chemistry Aspects of this compound Organocatalysis

Organocatalysis, particularly using catalysts like this compound and its derivatives, aligns strongly with the principles of green chemistry. nih.govrsc.org These catalysts are typically composed of common, non-toxic elements, making them an environmentally benign alternative to often-toxic and precious heavy metal catalysts. nih.gov They are generally stable to moisture and oxygen, which simplifies reaction setups and reduces the need for inert atmospheres. nih.gov

A key benefit is the promotion of atom economy by enabling direct asymmetric functionalizations, which can shorten synthetic sequences and reduce waste. mdpi.comrsc.org The development of heterogeneous versions of these catalysts further enhances their green credentials by allowing for easy separation and reuse, minimizing catalyst waste. researchgate.netbohrium.com Moreover, the high efficiency and selectivity of these catalysts often allow reactions to be performed under mild conditions, sometimes even in environmentally friendly solvents like water, further reducing the environmental impact. mdpi.comnih.gov The continuous evolution of organocatalysis focuses on creating more complex molecules from simple starting materials in a sustainable and efficient manner, a goal epitomized by the use of pyrrolidine-based catalysts. rsc.org

Future Directions in Catalyst Design and Application Scope

The foundational success of this compound and its derivatives in organocatalysis has paved the way for continuous innovation. Future research is sharply focused on refining catalyst structures to enhance their efficacy and broadening their applicability to new, more complex chemical transformations. The primary goals of these future directions are to achieve higher selectivity and reactivity, improve catalyst stability and recyclability, and expand the range of reactions to include more challenging and synthetically valuable processes.

Advancements in Catalyst Design

The evolution of catalysts derived from this compound is geared towards creating more sophisticated and highly specialized molecules. Key strategies include structural modification to create sterically demanding environments, the incorporation of multiple activating groups, the use of computational modeling for rational design, and the development of recoverable catalytic systems.

Structural and Functional Modifications: A primary avenue of research involves the strategic modification of the catalyst's core structure. By introducing bulky substituents at the C2 position of the pyrrolidine ring, researchers aim to create a more defined and sterically hindered chiral pocket around the active site. For instance, new catalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. nih.govbeilstein-journals.org

Another promising direction is the development of bifunctional catalysts . This approach involves integrating a second functional group into the catalyst framework that can work in concert with the pyrrolidine amine. This secondary group is typically a hydrogen-bond donor designed to activate the electrophilic partner in a reaction. Examples include the incorporation of thiohydantoin, thiourea, or 2-thioxotetrahydropyrimidin-4-one rings. nih.gov These moieties provide robust hydrogen-bonding interactions that stabilize the transition state, leading to enhanced stereoselectivity in reactions like the Michael addition. Similarly, introducing a trifluoromethanesulfonamide (B151150) (–NHTf) group serves as a powerful hydrogen-bond donor, offering an alternative to more traditional acidic groups. mdpi.com

Fluorination represents another sophisticated strategy to fine-tune catalyst properties. The incorporation of fluorine atoms or trifluoromethyl groups can significantly alter the electronic properties and conformational preferences of the catalyst. mdpi.com This can lead to improved hydrogen-bonding capabilities and has been successfully applied to develop catalysts for asymmetric aldol reactions that perform well in both organic solvents and aqueous media. mdpi.com

Heterogenization and Recyclability: A significant push in modern catalysis is towards sustainability, which makes catalyst recovery and reuse a major priority. While immobilized catalysts on solid supports are a broad area of study, a more nuanced approach involves the use of fluorous tags. By attaching a fluorous chain to the catalyst, it remains soluble during the homogeneous reaction phase but can be selectively separated afterward using fluorous solid-phase extraction. nih.gov This "phase-vanishing" method combines the high efficiency of homogeneous catalysis with the practical separation advantages of heterogeneous systems.

Computational-Aided Catalyst Design: The design of next-generation catalysts is increasingly being guided by computational chemistry. Techniques like Density Functional Theory (DFT) are employed to model the transition states of catalyzed reactions. mdpi.com These calculations provide deep insights into the non-covalent interactions between the catalyst, nucleophile, and electrophile, helping to explain the origins of stereoselectivity. By understanding these interactions at a molecular level, scientists can rationally design new catalysts with optimized geometries and functionalities for specific applications, rather than relying solely on empirical screening. mdpi.com

Expansion of Application Scope

Beyond refining the catalyst itself, a major goal is to broaden the range of chemical reactions that can be effectively catalyzed by this compound derivatives. This involves applying them to new types of transformations and expanding the variety of substrates that can be used.

The application of these catalysts is being extended to a wider array of asymmetric reactions. While their use in aldol and Michael reactions is well-established, new catalyst designs are enabling their use with previously challenging substrates, such as the reaction between two different ketones. nih.gov The development of catalysts that are effective in environmentally benign solvents, particularly water, or even under solvent-free conditions, is a key area of expansion. mdpi.com This not only aligns with the principles of green chemistry but also opens up new possibilities for industrial-scale synthesis.

Future work will likely focus on adapting these catalytic systems for more complex, multi-component, or tandem reactions, where multiple chemical bonds are formed in a single operation. The ability to control the stereochemistry of these intricate transformations is a significant challenge, and the continued, rational design of this compound-based catalysts will be instrumental in meeting this goal. nih.govmdpi.com

Catalyst Modification StrategyKey FeatureTargeted Application/Advantage
Bulky C2 Substituents Introduces sterically demanding groups (e.g., dioxolane moiety) near the active site.Enhances stereocontrol in Michael additions. nih.govbeilstein-journals.org
Bifunctional Design Incorporates H-bond donors (e.g., thiourea, -NHTf) alongside the pyrrolidine amine.Dual activation of nucleophile and electrophile; improves selectivity in Michael and aldol reactions. nih.govmdpi.com
Fluorination Adds fluorine or trifluoromethyl groups to the catalyst backbone.Modifies electronic properties and conformation; effective for aldol reactions in aqueous media. mdpi.com
Fluorous Tagging Attaches a fluorous chain to the catalyst.Enables catalyst recovery via fluorous solid-phase extraction, combining homogeneous efficiency with easy separation. nih.gov
Computational Modeling Uses DFT to analyze transition states and catalyst-substrate interactions.Provides rational basis for designing new, highly efficient, and selective catalysts. mdpi.com

Q & A

Q. What are the primary synthetic routes for (R)-(-)-2-(Anilinomethyl)pyrrolidine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

  • Reductive Amination : Reacting aniline derivatives with pyrrolidine precursors (e.g., glutaric acid derivatives) under reductive conditions. Ammonium acetate and formaldehyde (Eschweiler-Clarke methylation) introduce methyl groups .
  • Cyclization : Hydrogenation with Pd/C or LiAlH₄ facilitates pyrrolidine ring closure. Temperature and catalyst choice (e.g., Pd/C vs. Raney Ni) impact yield and stereoselectivity .
  • Chiral Resolution : Use chiral auxiliaries or chromatography to isolate the (R)-enantiomer. For example, asymmetric synthesis with chiral ligands (e.g., derived from tartaric acid) ensures >95% enantiomeric excess (ee) .
    Key Data :
ParameterTypical Range
Yield (Cyclization)60–80%
Enantiomeric Excess70–95% (chiral methods)

Q. How is this compound characterized to confirm structure and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct peaks for pyrrolidine protons (δ 1.5–3.0 ppm) and anilinomethyl group (δ 6.5–7.5 ppm). Chiral centers split signals in enantiopure samples .
    • Mass Spectrometry (MS) : Molecular ion at m/z 176.26 (C₁₁H₁₆N₂) confirms molecular weight .
  • Chiroptical Methods :
    • Specific Rotation : [α]₂₀ᴰ = -1.63° (for (R)-enantiomer; compare with +1.63° for (S)-enantiomer) .
    • Circular Dichroism (CD) : Characteristic Cotton effects at 220–250 nm .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis, and what factors limit enantioselectivity?

Methodological Answer:

  • Mechanistic Role : Coordinates with metal catalysts (e.g., Ni, Cu) via the pyrrolidine nitrogen and aniline moiety, creating a chiral environment. For example, in Ni(acac)₂ complexes, it enables enantioselective Michael additions (up to 24% ee) .
  • Limitations :
    • Steric Hindrance : Bulky substituents on the aniline group reduce catalytic activity.
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ligand-metal binding but may lower ee due to competitive solvation .
      Case Study :
ReactionCatalyst Systemee Achieved
Michael AdditionNi(acac)₂ + (R)-ligand24%
Asymmetric HydrogenationPd/C + (R)-ligand15–20%

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Vary substituents on the aniline ring (e.g., fluoro, methoxy) and assess receptor binding. For example:
    • Fluorinated Derivatives : 2-(3,4-Difluorophenyl)pyrrolidine shows enhanced metabolic stability but reduced solubility .
    • Methoxy Derivatives : 2-(4-Methoxyphenyl)pyrrolidine exhibits serotonin receptor modulation (5-HT7 affinity) but may cross-react with 5-HT1A .
  • Experimental Controls :
    • Use receptor antagonists (e.g., WAY 100635 for 5-HT1A) to isolate target effects .
    • Validate purity (>95%) via HPLC to exclude racemic mixtures as confounding factors .

Q. How can computational modeling optimize this compound for drug discovery?

Methodological Answer:

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes, GPCRs). For serotonin receptors, the pyrrolidine nitrogen forms hydrogen bonds with Asp3.32, while the aniline group engages in π-π stacking .
  • DFT Calculations : Predict enantiomer stability and transition-state geometries. The (R)-configuration lowers activation energy in asymmetric cyclization by 2–3 kcal/mol vs. (S) .
    Software Tools :
  • AutoDock Vina : For binding affinity predictions.
  • Gaussian : To model chiral induction pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.